molecular formula C14H32NO3P B176702 Diethyl (10-aminodecyl)phosphonate CAS No. 120818-69-1

Diethyl (10-aminodecyl)phosphonate

Cat. No.: B176702
CAS No.: 120818-69-1
M. Wt: 293.38 g/mol
InChI Key: IXTQQAWKUXCUGO-UHFFFAOYSA-N
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Description

Diethyl (10-aminodecyl)phosphonate is an organophosphorus compound with the molecular formula C14H32NO3P. This compound contains a phosphonate group attached to a decyl chain with an amino group at the terminal position. It is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (10-aminodecyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 10-bromodecylamine under basic conditions. The reaction typically proceeds as follows:

    Reactants: Diethyl phosphite and 10-bromodecylamine.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is commonly used as the solvent.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 50-60°C).

    Duration: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reactants used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (10-aminodecyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The phosphonate group can be reduced to phosphine derivatives under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl (10-aminodecyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the formulation of specialty chemicals, including surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of diethyl (10-aminodecyl)phosphonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or electrostatic interactions with target molecules, while the phosphonate group can participate in coordination chemistry. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (aminomethyl)phosphonate: Similar structure but with a shorter alkyl chain.

    Diethyl (10-aminodecyl)phosphonate: Contains a longer alkyl chain, which may influence its solubility and reactivity.

    This compound: Similar functional groups but different alkyl chain lengths.

Uniqueness

This compound is unique due to its specific combination of a long alkyl chain and functional groups. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

10-diethoxyphosphoryldecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32NO3P/c1-3-17-19(16,18-4-2)14-12-10-8-6-5-7-9-11-13-15/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTQQAWKUXCUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501237566
Record name Phosphonic acid, (10-aminodecyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120818-69-1
Record name Phosphonic acid, (10-aminodecyl)-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120818-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, (10-aminodecyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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